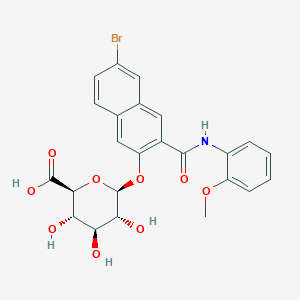
5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
Overview
Description
5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, also known as MTPT, is a synthetic compound that has been studied for its potential applications in scientific research. MTPT has been found to have a range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments are all being explored.
Scientific Research Applications
Anticancer Potential
Research has shown that derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, which include 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, possess significant anticancer properties. A study by Vanitha et al. (2021) synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives and conducted molecular docking and computational studies. These derivatives were evaluated for their potential as antitumor agents, specifically targeting breast cancer, through interactions with the Estrogen Receptor (ER). The study indicated promising ADME properties and suggested further in vitro and in vivo evaluation of anticancer activities (Vanitha et al., 2021).
Electrochemical Investigation for Transition Metal Complexes
Beloglazkina et al. (2007) explored the synthesis of 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its complexes with transition metals (CoII, NiII, and CuII). The study focused on the electrochemical behavior of these complexes, highlighting their potential applications in electrochemical sensors and devices. This suggests that derivatives of this compound could be of interest in developing new materials for electrochemical applications (Beloglazkina et al., 2007).
Antimicrobial Properties
Compounds related to this compound have been synthesized and evaluated for their antimicrobial efficacy. For instance, research by B'Bhatt and Sharma (2017) synthesized pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives and tested them against various bacterial and fungal strains. These compounds showed variable and modest activities, indicating the potential of 3-phenyl-2-thioxoimidazolidin-4-one derivatives as antimicrobial agents (B'Bhatt & Sharma, 2017).
Heavy Metal Ion Detection
Stefaniu et al. (2018) conducted a computational and electrochemical study on derivatives of 5-[(azulen-1-yl)methylene]-2-thioxoimidazolidin-4-one for heavy metal ions detection. These derivatives were used to modify electrodes, aiming to improve the detection limits of heavy metal ions. This research points to the application of 3-phenyl-2-thioxoimidazolidin-4-one derivatives in environmental monitoring and the development of sensors for heavy metal ion detection (Stefaniu et al., 2018).
Inhibitors of Cytolytic Proteins
A study by Spicer et al. (2013) investigated a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin, which is expressed by lymphocytes. These compounds showed potential in inhibiting the lytic activity of perforin, suggesting their possible use in modulating immune responses (Spicer et al., 2013).
properties
IUPAC Name |
5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWVPAXPVSWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207880 | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4399-40-0 | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4399-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Pth-leucine used in protein sequence analysis?
A: Pth-leucine, specifically its derivative formed during protein sequencing, serves as a valuable marker for identifying cysteine residues within a protein sequence []. This method relies on the reaction of cysteine with 3-bromopropylamine after reduction with dithiothreitol. During protein sequencing using techniques like Edman degradation, this modified cysteine residue forms a phenylthiohydantoin (PTH) derivative. This derivative exhibits a characteristic elution profile in chromatography, appearing as a distinct peak immediately after the PTH derivative of leucine. This characteristic elution pattern allows for the precise identification of cysteine positions within the analyzed protein sequence.
Q2: Can Pth-leucine inhibit enzymes like α-chymotrypsin?
A: Yes, research indicates that Pth-leucine acts as an irreversible inhibitor of α-chymotrypsin []. This discovery has spurred further investigations into the structure-activity relationships of Pth-amino acids and their derivatives, aiming to design more potent and selective inhibitors. Understanding how structural modifications within this class of compounds influence their inhibitory activity against enzymes like α-chymotrypsin could be crucial for developing novel therapeutic agents targeting specific enzymes involved in disease processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)






